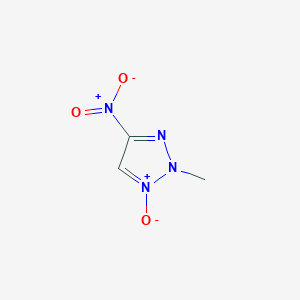![molecular formula C16H14ClN3O4 B11556057 2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that features both chlorophenoxy and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with acetohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The nitrophenyl group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-3’-nitroacetanilide
- 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
Uniqueness
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14ClN3O4 |
|---|---|
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(12-3-2-4-14(9-12)20(22)23)18-19-16(21)10-24-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,19,21)/b18-11+ |
Clé InChI |
WONUUAPXNILITI-WOJGMQOQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11555981.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11555999.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11556020.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)
